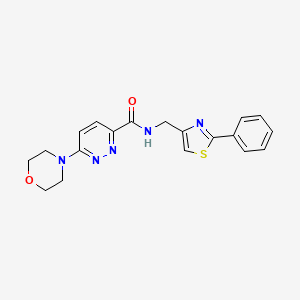

6-morpholino-N-((2-phenylthiazol-4-yl)methyl)pyridazine-3-carboxamide

Description

Properties

IUPAC Name |

6-morpholin-4-yl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2S/c25-18(16-6-7-17(23-22-16)24-8-10-26-11-9-24)20-12-15-13-27-19(21-15)14-4-2-1-3-5-14/h1-7,13H,8-12H2,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDVINVPTHAMFAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C(=O)NCC3=CSC(=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-morpholino-N-((2-phenylthiazol-4-yl)methyl)pyridazine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the reaction of hydrazine with a suitable dicarbonyl compound to form the pyridazine ring. The morpholino group can be introduced through nucleophilic substitution reactions, while the phenylthiazole moiety can be attached via a coupling reaction with a thiazole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-morpholino-N-((2-phenylthiazol-4-yl)methyl)pyridazine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Anticancer Activity

The compound has shown promising results in anticancer studies. Research indicates that thiazole derivatives, including those with pyridazine structures, often exhibit significant antiproliferative effects against various cancer cell lines. For instance, thiazole-linked compounds have been reported to inhibit the growth of cancer cells by targeting specific molecular pathways involved in cell proliferation and apoptosis .

Case Study:

A study evaluated a series of thiazole-pyridazine derivatives for their anticancer activity. The results indicated that certain substitutions on the thiazole ring enhanced the anticancer efficacy of the compounds. Specifically, modifications that introduced electron-withdrawing groups were associated with increased potency against cancer cell lines .

Anticonvulsant Properties

6-Morpholino-N-((2-phenylthiazol-4-yl)methyl)pyridazine-3-carboxamide has also been investigated for its anticonvulsant properties. Thiazole-containing compounds have been recognized for their ability to modulate neurotransmitter systems and exhibit protective effects in seizure models.

Case Study:

In a pharmacological evaluation, several thiazole derivatives were tested in animal models for their anticonvulsant activity. The results demonstrated that specific structural features significantly influenced their efficacy, with some compounds providing complete protection against induced seizures .

Other Therapeutic Applications

Beyond anticancer and anticonvulsant activities, this compound may have potential applications in other therapeutic areas:

- Antimicrobial Activity : Thiazole derivatives are known for their broad-spectrum antimicrobial properties. Compounds similar to this compound could be explored for their efficacy against bacterial and fungal pathogens .

- Anti-inflammatory Effects : Research has shown that thiazole-based compounds can exhibit anti-inflammatory activities, potentially making them candidates for treating inflammatory diseases .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 6-morpholino-N-((2-phenylthiazol-4-yl)methyl)pyridazine-3-carboxamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The pyridazine core can engage in hydrogen bonding and π-π stacking interactions, while the morpholino and phenylthiazole groups can enhance binding affinity and specificity. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The pyridazine core is a common feature among analogs, but substitutions at the 5- and 6-positions and the carboxamide side chain differentiate these compounds.

Table 1: Key Structural Differences

Key Observations:

- Morpholino vs. Amino Substituents: The target compound and 11m share a morpholino group at the 6-position, which may improve solubility compared to alkylamino groups in 11n and 11o .

- Carboxamide Side Chains: The target compound’s 2-phenylthiazole side chain is distinct from the tetrahydro-2H-pyran-4-yl (11m) or benzyl groups (11n, 11o).

- Trifluoromethyl Groups : Analogs in incorporate 5-trifluoromethyl groups, which are absent in the target compound. These groups may enhance metabolic stability but increase lipophilicity .

Physicochemical Properties

Data from provide insights into the physical properties of related compounds:

Table 2: Analytical Data for Selected Analogs

| Compound | Yield (%) | Melting Point (°C) | Purity (Elemental Analysis) |

|---|---|---|---|

| 11m | 73 | 67–68 | C 51.46%, H 5.68%, N 14.95% |

| 11n | 57 | Oil (not reported) | C 46.92%, H 3.44%, N 13.76% |

| 11o | 60 | Oil (not reported) | C 51.54%, H 4.30%, N 13.39% |

Key Observations:

- The target compound’s solid-state properties (if synthesized) might resemble 11m due to the shared morpholino group, which likely contributes to crystallinity.

- Oil-like consistency in 11n and 11o correlates with their alkylamino substituents and trifluoromethyl groups, suggesting higher lipophilicity .

Biological Activity

6-Morpholino-N-((2-phenylthiazol-4-yl)methyl)pyridazine-3-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazine core linked to a morpholino group and a thiazole moiety, which is known for its diverse biological activities. The thiazole ring often enhances the pharmacological profile of compounds by improving their interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of thiazole, including those similar to this compound, exhibit significant anticancer properties. For instance, thiazole-pyridine hybrids have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HT29 (Colorectal) | 2.01 | |

| Compound B | MCF-7 (Breast) | 5.71 | |

| Compound C | HepG2 (Liver) | 10.00 |

The presence of electron-withdrawing groups on the phenyl ring has been associated with increased antiproliferative activity, suggesting that modifications to the compound's structure can enhance its effectiveness.

Antimicrobial Activity

The compound's thiazole component also contributes to antimicrobial properties. Studies have demonstrated that similar thiazole derivatives possess antibacterial and antifungal activity:

| Activity Type | Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| Antibacterial | S. aureus (Gram-positive) | 25 | |

| Antifungal | C. albicans | 1.23 |

These findings highlight the potential of thiazole-containing compounds in treating infections caused by resistant strains.

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity exhibited by certain thiazole derivatives. For example, specific analogues have shown effective protection in electroshock seizure tests:

This suggests that structural modifications can lead to significant variations in pharmacological profiles.

Structure-Activity Relationship (SAR)

The SAR studies conducted on thiazole derivatives indicate that specific substitutions on the thiazole and pyridazine rings can significantly impact biological activity:

- Electron-Withdrawing Groups : The presence of groups such as Cl or Br at specific positions enhances anticancer activity.

- Morpholino Group : The inclusion of a morpholino group appears to improve solubility and bioavailability, crucial for therapeutic efficacy.

- Thiazole Modifications : Variations in the thiazole structure can lead to improved interactions with biological targets, enhancing both anticancer and antimicrobial properties.

Case Studies

Several studies have explored the biological effects of compounds structurally related to this compound:

- A study examining a series of thiazole-pyridine hybrids reported significant growth inhibition across multiple cancer cell lines, establishing a foundation for further development as anticancer agents.

- Another investigation into phthalimido-thiazole derivatives demonstrated potent leishmanicidal activity, suggesting that similar structures may exhibit broad-spectrum antimicrobial effects.

Q & A

Q. Table 1: Optimization of Morpholino Installation

| Catalyst | Ligand | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | Xantphos | 80 | 68 |

| Pd₂(dba)₃ | BINAP | 100 | 72 |

What analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

A multi-technique approach ensures structural validation:

- NMR Spectroscopy : ¹H/¹³C NMR (400 MHz, DMSO-d₆) identifies key groups: morpholino protons (δ 3.6–3.8 ppm), thiazole aromatic signals (δ 7.2–8.1 ppm). 2D experiments (HSQC, HMBC) confirm connectivity .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ (calculated for C₁₉H₂₀N₅O₂S: 394.1284) with <2 ppm error .

- HPLC-PDA : Assess purity (>98%) using a C18 column (gradient: 30–90% MeCN/H₂O, 0.1% TFA, 15 min) .

How can researchers resolve discrepancies in biological activity data across enzymatic and cell-based assays?

Methodological Answer:

Address inconsistencies systematically:

Assay Replication : Standardize protocols (e.g., enzyme batch, cell passage number) with n ≥ 3 replicates .

Permeability Assessment : Quantify intracellular compound levels via LC-MS to rule out poor membrane penetration .

Target Engagement Validation : Use Cellular Thermal Shift Assay (CETSA) to confirm target binding in live cells. A >2°C melting temperature shift indicates engagement .

Q. Table 2: CETSA Results for Target Stabilization

| Compound (10 µM) | ΔTm (°C) |

|---|---|

| Control | 0 |

| Test Compound | +3.8 |

What computational strategies predict the binding affinity of this compound to kinase targets?

Methodological Answer:

Combine molecular docking and dynamics:

- Docking : Use AutoDock Vina with kinase crystal structures (PDB: 3POZ) to prioritize binding poses. Focus on hinge-region interactions (e.g., pyridazine N1 with kinase backbone NH) .

- Molecular Dynamics (MD) : Simulate 100 ns trajectories in GROMACS to assess stability (RMSD <2 Å) and binding energy (MM-PBSA) .

Q. Table 3: Docking Scores for Kinase Targets

| Kinase | Binding Energy (kcal/mol) |

|---|---|

| EGFR | -9.2 |

| c-Met | -8.7 |

How should structure-activity relationship (SAR) studies be designed to evaluate the morpholino and thiazole moieties?

Methodological Answer:

A modular SAR approach:

Morpholino Variants : Synthesize analogs with piperidine, piperazine, or acyclic amines. Test for solubility (LogP) and metabolic stability (microsomal assay) .

Thiazole Modifications : Replace phenyl with heteroaromatics (e.g., pyridyl) or alkyl chains. Assess potency in kinase inhibition assays .

Q. Table 4: SAR of Thiazole Modifications

| Substituent | IC₅₀ (nM) | LogP |

|---|---|---|

| 2-Phenylthiazole | 12 | 2.8 |

| 4-Pyridylthiazole | 28 | 1.9 |

What strategies mitigate off-target effects during in vivo pharmacological evaluation?

Methodological Answer:

- Selectivity Profiling : Screen against a kinase panel (e.g., 50 kinases) to identify off-target hits. Prioritize compounds with >50-fold selectivity .

- Metabolite Identification : Use LC-HRMS to detect major metabolites in liver microsomes. Structural alerts (e.g., morpholino N-oxidation) guide prodrug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.